molecular formula C11H13NO2 B14846352 3-Cyclopropoxy-5-ethylpicolinaldehyde

3-Cyclopropoxy-5-ethylpicolinaldehyde

Cat. No.: B14846352
M. Wt: 191.23 g/mol
InChI Key: UQANEIXBETVJFW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethylpicolinaldehyde: is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the third position and an ethyl group at the fifth position on the pyridine ring. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylpicolinaldehyde can be achieved through various organic reactions. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Cyclopropoxy-5-ethylpicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Cyclopropoxy-5-ethylpicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethylpicolinaldehyde is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

  • 3-Cyclopropoxy-5-methylpicolinaldehyde
  • 3-Cyclopropoxy-5-propylpicolinaldehyde
  • 3-Cyclopropoxy-5-isopropylpicolinaldehyde

Comparison: 3-Cyclopropoxy-5-ethylpicolinaldehyde is unique due to the presence of both a cyclopropoxy group and an ethyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c1-2-8-5-11(14-9-3-4-9)10(7-13)12-6-8/h5-7,9H,2-4H2,1H3

InChI Key

UQANEIXBETVJFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)C=O)OC2CC2

Origin of Product

United States

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